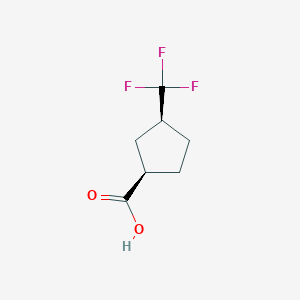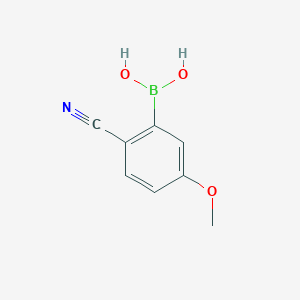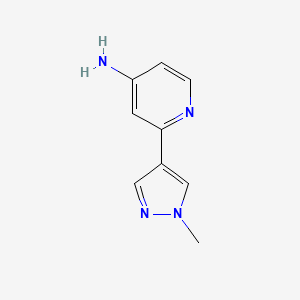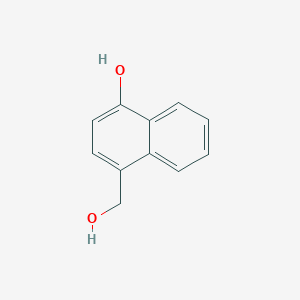
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C5H8N4O·HCl It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride typically involves the reaction of 1H-pyrazole with ethyl chloroacetate to form ethyl 2-(1H-pyrazol-1-yl)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(1H-pyrazol-1-yl)acetohydrazide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反応の分析
Types of Reactions
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of corrosion inhibitors and other specialty chemicals.
作用機序
The mechanism of action of 2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .
類似化合物との比較
Similar Compounds
- 2-(1H-Pyrazol-1-yl)acetohydrazide
- 2-(1H-Pyrazol-1-yl)pyridine
- 2-(1H-Pyrazol-1-yl)acetic acid
Uniqueness
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .
特性
分子式 |
C5H9ClN4O |
|---|---|
分子量 |
176.60 g/mol |
IUPAC名 |
2-pyrazol-1-ylacetohydrazide;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c6-8-5(10)4-9-3-1-2-7-9;/h1-3H,4,6H2,(H,8,10);1H |
InChIキー |
PYCVRLKJEQRAHT-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CC(=O)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)







![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)





